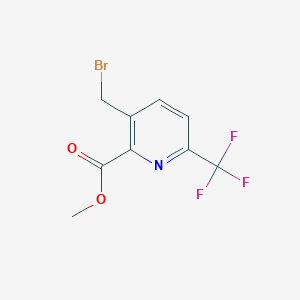![molecular formula C25H24Cl2N4O4S B12446269 2-(5-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12446269.png)
2-(5-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[4-(3,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-2-nitrophenyl}-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonyl piperazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(3,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-2-nitrophenyl}-3,4-dihydro-1H-isoquinoline typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with piperazine to form the sulfonyl piperazine intermediate.
Nitration: The aromatic ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated intermediate is then coupled with 3,4-dihydroisoquinoline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Receptor Binding: It can bind to specific receptors in the body, influencing biological pathways.
Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Cancer Research: It is being investigated for its potential to inhibit cancer cell growth.
Industry
Dye Manufacturing: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-{5-[4-(3,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-2-nitrophenyl}-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to cell surface receptors, triggering a cascade of intracellular events that alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorobenzenesulfonyl chloride
- 3,4-Dichlorobenzenesulfonyl chloride
- 2,6-Dichlorobenzenesulfonyl chloride
Uniqueness
- Structural Complexity : The presence of multiple functional groups and aromatic rings makes it more versatile in terms of chemical reactivity and potential applications.
- Biological Activity : The compound’s ability to interact with various biological targets sets it apart from simpler analogs.
This detailed article provides a comprehensive overview of 2-{5-[4-(3,4-Dichlorobenzenesulfonyl)piperazin-1-yl]-2-nitrophenyl}-3,4-dihydro-1H-isoquinoline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C25H24Cl2N4O4S |
|---|---|
Poids moléculaire |
547.5 g/mol |
Nom IUPAC |
2-[5-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C25H24Cl2N4O4S/c26-22-7-6-21(16-23(22)27)36(34,35)30-13-11-28(12-14-30)20-5-8-24(31(32)33)25(15-20)29-10-9-18-3-1-2-4-19(18)17-29/h1-8,15-16H,9-14,17H2 |
Clé InChI |
ZROANIZULARNCM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
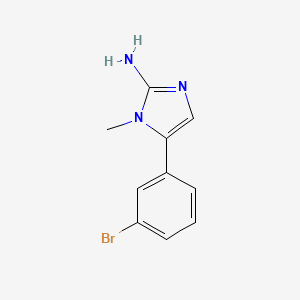
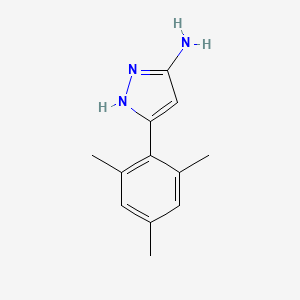
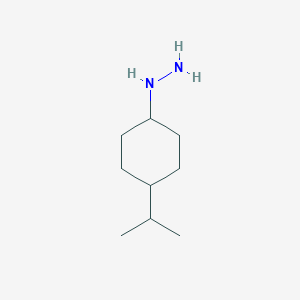
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
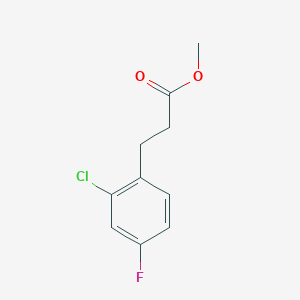
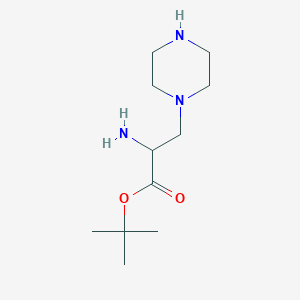
![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)
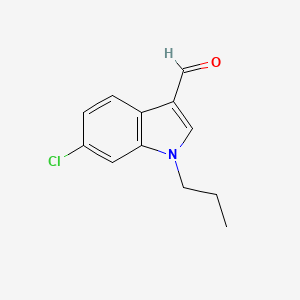

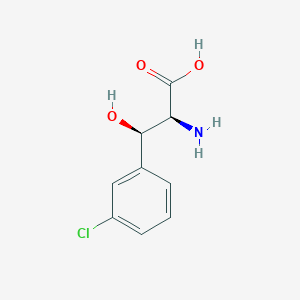
![4-chloro-2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12446254.png)
![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)
